sodium;pyridine-4-sulfinate
Description
Sodium pyridine-4-sulfinate (C₅H₄NNaO₂S, CAS 116008-37-8) is the sodium salt of pyridine-4-sulfinic acid. It features a sulfinate (-SO₂⁻) group at the para position of the pyridine ring, with a molecular weight of 165.15 g/mol . This compound is synthesized via oxidation of pyridine-4-thiol using hydrogen peroxide in a basic methanol/water medium, yielding 11–67% depending on conditions . It is widely employed in palladium-catalyzed desulfinative cross-coupling reactions to form biheteroaryl structures, such as 2,2′-linked bipyridines, and in transition-metal-free coupling with Grignard reagents .
Properties
IUPAC Name |
sodium;pyridine-4-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-1-3-6-4-2-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMWYSBTAPRWOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Pyridine undergoes metallation at the 4-position using strong bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in anhydrous tetrahydrofuran (THF) at -78°C. The resulting aryl-metal intermediate reacts with gaseous SO₂ or a sulfur dioxide surrogate (e.g., DABSO) to yield the sulfinic acid derivative. Neutralization with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) affords the sodium sulfinate salt.
Key variables influencing yield and purity include:
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Metallation agent : Sodium bases (e.g., NaHMDS) favor the formation of sodium sulfinate directly, avoiding post-reaction cation exchange.
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SO₂ delivery : Gaseous SO₂ requires careful handling, while surrogates like DABSO offer safer alternatives with comparable efficacy.
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Temperature : Metallation at -78°C minimizes side reactions, while SO₂ trapping proceeds optimally at 0°C to room temperature.
Scalability and Modifications
Large-scale synthesis (e.g., >10 mmol) employs modified conditions to enhance practicality:
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Solvent selection : Transitioning from THF to dibutyl ether (Bu₂O) improves reaction homogeneity and facilitates product isolation.
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Catalyst-free processing : Unlike cross-coupling applications, sulfinate preparation avoids palladium catalysts, reducing costs and purification complexity.
A representative preparative procedure yields sodium pyridine-4-sulfinate in 92% isolated yield using NaHMDS, SO₂, and NaOH in Bu₂O at 140°C for 16 hours.
Oxidative Methods from Pyridine-4-Thiol
Although less commonly reported in recent literature, oxidation of pyridine-4-thiol represents a viable alternative route. This method exploits the susceptibility of thiol groups to oxidative sulfination, though it requires stringent control over reaction conditions to prevent overoxidation to sulfonic acids.
Hydrogen Peroxide-Mediated Oxidation
Pyridine-4-thiol reacts with hydrogen peroxide (H₂O₂) in an aqueous sodium hydroxide solution. The reaction proceeds via a two-electron oxidation mechanism, converting the thiol (-SH) group to a sulfinate (-SO₂⁻) moiety.
Optimized conditions :
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H₂O₂ concentration : 30% aqueous solution ensures complete oxidation without degrading the pyridine ring.
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Reaction time : 12–24 hours at 60°C balances conversion efficiency and byproduct formation.
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Workup : Acidification with HCl followed by recrystallization from ethanol/water mixtures yields the sodium salt with >90% purity.
Challenges and Limitations
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Byproduct formation : Overoxidation to pyridine-4-sulfonic acid occurs under prolonged reaction times or elevated temperatures, necessitating precise stoichiometric control.
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Substrate availability : Pyridine-4-thiol is less commercially accessible than pyridine itself, limiting the practicality of this route for large-scale synthesis.
Sulfur Dioxide Insertion into Pyridinium Salts
Emerging strategies utilize SO₂ insertion into prefunctionalized pyridinium intermediates, offering a modular approach to sulfinate synthesis. This method is particularly advantageous for introducing sulfinate groups at specific positions on the pyridine ring.
Pyridinium Salt Preparation
Quaternization of pyridine with methyl iodide or benzyl bromide generates pyridinium salts, which exhibit enhanced electrophilicity at the 4-position. Subsequent treatment with sodium sulfite (Na₂SO₃) in aqueous methanol facilitates SO₂ insertion, yielding the sodium sulfinate.
Representative reaction :
Advantages Over Direct Metallation
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Regioselectivity : Prefunctionalization ensures sulfination occurs exclusively at the 4-position, avoiding isomerization.
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Mild conditions : Reactions proceed at room temperature in protic solvents, reducing energy requirements.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of the principal methods:
Purification and Characterization
Isolation Techniques
Analytical Validation
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NMR spectroscopy : NMR (D₂O) displays characteristic pyridinium protons at δ 8.49 ppm and sulfinate-linked protons at δ 7.85–7.92 ppm.
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Elemental analysis : Combustion analysis confirms the molecular formula (C: 36.38%, H: 2.44%, N: 8.48%, S: 19.41%).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: The compound “sodium;pyridine-4-sulfinate” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on its chemical structure and the reagents used .
Common Reagents and Conditions: Common reagents and conditions used in the reactions of “this compound” would include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The exact reagents and conditions are not specified in the available literature .
Major Products Formed: The major products formed from the reactions of “this compound” would depend on the specific reactions it undergoes. Detailed information on the major products is not provided in the current sources .
Scientific Research Applications
Chemistry: In the field of chemistry, “sodium;pyridine-4-sulfinate” may be used as a reagent or intermediate in various chemical reactions. Its unique properties make it valuable for specific synthetic applications .
Biology: In biological research, “this compound” could be used to study biochemical pathways and interactions. Its effects on biological systems can provide insights into its potential therapeutic applications .
Medicine: Detailed information on its medical applications is not available .
Industry: In industrial applications, “this compound” could be used in the production of various chemical products. Its properties may make it suitable for use in specific industrial processes .
Mechanism of Action
The mechanism by which “sodium;pyridine-4-sulfinate” exerts its effects involves interactions with specific molecular targets and pathways. Detailed information on its mechanism of action, including molecular targets and pathways, is not provided in the current literature .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Pyridine-2-Sulfinate and Pyridine-3-Sulfinate
The regiochemical position of the sulfinate group on the pyridine ring significantly impacts reactivity and applications:
- Electronic Effects : The nitrogen atom in pyridine alters electron density, making pyridine-2-sulfinate more nucleophilic at the ortho position, whereas pyridine-4-sulfinate’s para-substitution creates a symmetrical electronic environment .
- Steric Effects : Pyridine-2-sulfinate accommodates bulky ortho substituents better than the 4-isomer .
Carbocyclic Sulfinates (e.g., Sodium 4-Bromobenzenesulfinate)
Carbocyclic sulfinates lack the heteroaromatic nitrogen, leading to distinct reactivity:
- Mechanistic Differences : Pyridine sulfinates undergo transmetallation before SO₂ extrusion in Pd-catalyzed reactions, whereas carbocyclic analogs extrude SO₂ first .
Heterocyclic Sulfinates (e.g., Sodium 5-Trifluoromethylpyridine-2-Sulfinate)
Electron-withdrawing substituents further modulate reactivity:
Spectroscopic and Physical Properties
- NMR Data : Sodium pyridine-4-sulfinate exhibits distinct ¹H NMR signals (δ 8.49 ppm for pyridinium protons) compared to pyridine-2-sulfinate (δ 7.95–8.53 ppm) .
- Collision Cross-Section (CCS) : Predicted CCS values for [M+H]+ and [M-H]- ions are 124.5 Ų and 125.4 Ų, respectively, aiding in analytical characterization .
Q & A
Q. What are the recommended synthetic routes for sodium pyridine-4-sulfinate, and how can purity (>95% HPLC) be achieved?
- Methodological Answer : Sodium pyridine-4-sulfinate (CHNNaOS) is typically synthesized via sulfination of pyridine derivatives. Key steps include:
Sulfonation : React 4-chloropyridine with sodium sulfite under controlled pH (8–10) and temperature (60–80°C).
Purification : Use recrystallization from ethanol/water mixtures to remove unreacted precursors.
Purity Validation : Confirm via HPLC (retention time comparison) and elemental analysis .
- Critical Parameters : Moisture sensitivity necessitates inert-atmosphere handling and desiccated storage to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing sodium pyridine-4-sulfinate?
- Methodological Answer :
- 1H/13C NMR : Confirm the sulfinate group’s presence via deshielded pyridine ring protons (e.g., δ 8.5–8.7 ppm for H-2/H-6).
- FT-IR : Identify S-O stretching vibrations (~1020 cm) and pyridine ring modes (~1600 cm).
- Mass Spectrometry (ESI-MS) : Detect [M–Na] ion at m/z 142.1 .
- Cross-Validation : Combine techniques to resolve ambiguities (e.g., distinguishing sulfinate from sulfonate derivatives) .
Q. How should researchers design stability studies for sodium pyridine-4-sulfinate under varying storage conditions?
- Methodological Answer :
- Experimental Design :
| Variable | Condition | Duration | Analysis Method |
|---|---|---|---|
| Temperature | 4°C, 25°C, 40°C | 1–6 months | HPLC purity check |
| Humidity | 30%, 60%, 90% RH | 1–3 months | Karl Fischer titration |
- Key Findings : Degradation accelerates above 40°C or >60% RH, with sulfinate-to-sulfonate oxidation observed . Store in inert gas (N/Ar) and desiccants .
Advanced Research Questions
Q. How can computational chemistry predict sodium pyridine-4-sulfinate’s reactivity in novel catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent Modeling : Use COSMO-RS to simulate solubility in ionic liquids or polar aprotic solvents.
- Validation : Compare computed reaction pathways (e.g., SNAr mechanisms) with experimental kinetic data .
Q. What strategies resolve contradictions in spectroscopic data for sulfinate derivatives?
- Methodological Answer :
Repeat Experiments : Rule out instrumental/operator errors.
Multi-Technique Analysis : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to identify polymorphism or solvate formation.
Literature Benchmarking : Cross-reference with prior studies on analogous sulfinate compounds (e.g., pyridine-3-sulfinate) .
Q. How can researchers optimize sodium pyridine-4-sulfinate’s solubility for aqueous-phase reactions?
- Methodological Answer :
- Phase Diagrams : Construct solubility curves in water/co-solvent mixtures (e.g., DMSO, ethanol) via gravimetric analysis.
- pH Dependence : Test solubility at pH 2–12 (sulfinate groups protonate below pH 4, reducing solubility).
- Applications : Enhanced solubility at pH 7–9 supports its use in biomimetic catalysis .
Data Analysis & Reproducibility
Q. What frameworks ensure rigorous analysis of sodium pyridine-4-sulfinate’s reaction kinetics?
- Methodological Answer :
- Rate Law Determination : Use initial rates method or integral analysis (e.g., pseudo-first-order conditions).
- Error Mitigation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .
- Reproducibility : Document raw data, calibration curves, and instrument settings in supplementary materials .
Q. How should conflicting results in catalytic efficiency studies be addressed?
- Methodological Answer :
- Meta-Analysis : Systematically review variables (e.g., catalyst loading, solvent polarity) across studies.
- Controlled Replication : Reproduce experiments using identical reagents (e.g., same batch of sodium pyridine-4-sulfinate) .
- Gap Identification : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate discrepancies .
Ethical & Reporting Standards
Q. What are the best practices for reporting sodium pyridine-4-sulfinate’s synthetic protocols?
- Methodological Answer :
- MIAPE Guidelines : Detail reaction stoichiometry, purification steps, and yield calculations.
- Supporting Information : Provide NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if available) .
- Ethical Compliance : Disclose safety protocols (e.g., handling hygroscopic compounds) .
Q. How can researchers align their work with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
